
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol is a chemical compound that belongs to the class of morpholinopyrimidines This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 2nd position, and a methanol group at the 4th position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol typically involves the following steps:
Nucleophilic Substitution: The starting material, 6-chloro-2,4-diaminopyrimidine, undergoes nucleophilic substitution with morpholine to form 6-chloro-2-morpholinopyrimidine.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde and a suitable base to introduce the methanol group at the 4th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include morpholine, formaldehyde, and bases such as sodium hydroxide or potassium carbonate.
化学反应分析
Types of Reactions: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. The compound’s chloro and morpholine groups play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
- 6-Chloro-2-methylpyrimidin-4-ol
- 6-Chloro-2,4-diaminopyrimidine
- 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenol
Comparison: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol is unique due to the presence of the methanol group at the 4th position, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a broader range of applications in medicinal chemistry and industrial processes.
属性
分子式 |
C9H12ClN3O2 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-5-7(6-14)11-9(12-8)13-1-3-15-4-2-13/h5,14H,1-4,6H2 |
InChI 键 |
VOHIABMELOJYOQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



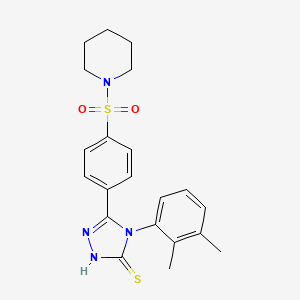



![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)

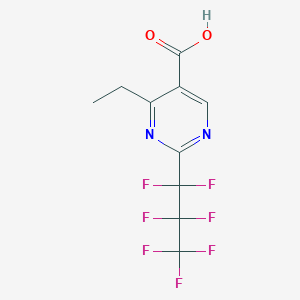
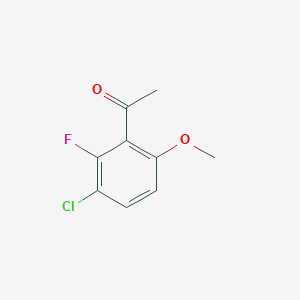
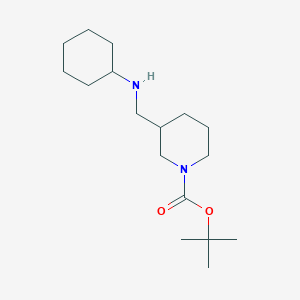
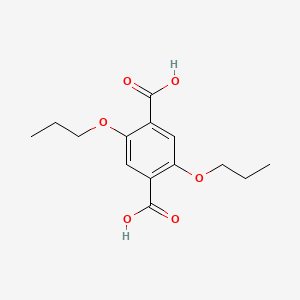
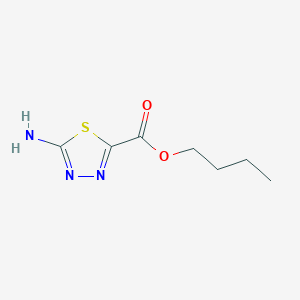
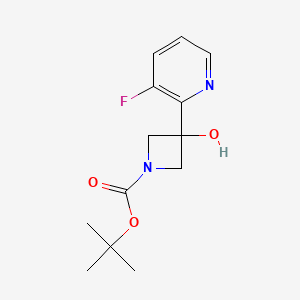
![6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B11764705.png)
